Cas no 448-34-0 (1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one)
![1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one structure](https://it.kuujia.com/scimg/cas/448-34-0x500.png)
448-34-0 structure
Nome del prodotto:1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one
1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one
- 1-[3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- 1-Propanone,1-[3-(3-phenyl-2-propen-1-yl)-3,8-diazabicyclo[3.2.1]oct-8-yl]-
- Azaprocin
- 3,8-Diazabicyclo(3.2.1)octane, 3-(1-oxo-3-phenyl-2-propenyl)-8-(1-oxopropyl)-
- 3,8-DIAZABICYCLO(3.2.1)OCTANE, 3-CINNAMYL-8-PROPIONYL-
- 3-< 3-Phenyl-prop-2-enyl> -8-propionyl-3,8-diazabicyclo< 3.2.1> octan
- 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan
- 3-cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Azaprocine [INN-French]
- Azaprocinum [INN-Latin]
- 3-Cinnamyl-8-propionyldiazabicyclo[3.2.1]octane
- 448-34-0
- Azaprocinum
- 3,8-Diazabicyclo(3.2.1)octane, 8-(1-oxopropyl)-3-(3-phenyl-2-propenyl)-
- BDBM50088368
- 1-[3-(3-Phenyl-allyl)-3,8-diaza-bicyclo[3.2.1]oct-8-yl]-propan-1-one
- Azaprocino
- BCP9000352
- Azaprocino [INN-Spanish]
- Azaprocine
- CHEMBL303995
-
- Inchi: InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+
- Chiave InChI: RKNSPEOBXHFNTD-RMKNXTFCSA-N
- Sorrisi: C(N1CC2N(C(=O)CC)C(CC2)C1)/C=C/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 284.188863
- Massa monoisotopica: 284.188863
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 373
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 23.6
Proprietà sperimentali
- Densità: 1.096
- Punto di ebollizione: 462.5°Cat760mmHg
- Punto di infiammabilità: 202.8°C
- Indice di rifrazione: 1.584
- PSA: 23.55000
- LogP: 2.66080
1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201384-1g |
1-(3-cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
448-34-0 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A019149904-1g |
1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
448-34-0 | 95% | 1g |
538.56 USD | 2021-06-15 | |
Chemenu | CM201384-1g |
1-(3-cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
448-34-0 | 95% | 1g |
$631 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736206-1g |
1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
448-34-0 | 98% | 1g |
¥5712.00 | 2024-05-13 |
1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
448-34-0 (1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one) Prodotti correlati
- 2137841-29-1(Sodium (2,2,5,5-tetramethyloxolan-3-yl)methanesulfinate)
- 1795085-50-5(5-fluoro-2-methyl-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide)
- 2418629-93-1((2r,4s)-5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5-azaspiro3.5nonan-2-amine)
- 1326646-72-3((1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol)
- 500011-85-8(2-(3-Bromo-Pyrazol-1-Yl)-3-Chloro-Pyridine)
- 1807350-90-8(ethyl (3R)-pyrrolidine-3-carboxylate;hydrochloride)
- 2138023-88-6(1-5-bromo-2-(bromomethyl)phenyl-4-methanesulfonyl-1H-pyrazole)
- 2228558-88-9(1-(3-bromo-1-methyl-1H-indol-2-yl)cyclobutan-1-amine)
- 2138060-90-7(N,4,4-trimethyl-3-(thiophen-2-yl)cyclohexan-1-amine)
- 73721-06-9(2-(3-methylphenyl)propanoic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
